N-(2-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
N-(2-Nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a thioacetamide-linked quinazolinone derivative characterized by a hexahydroquinazolinone core, a pyridin-3-ylmethyl substituent at position 1, and a 2-nitrophenyl group attached via an acetamide moiety. Its synthesis likely follows established protocols for thioacetamide-quinazolinone derivatives, involving nucleophilic substitution reactions under reflux conditions with triethylamine as a base .
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c28-20(24-17-8-2-4-10-19(17)27(30)31)14-32-21-16-7-1-3-9-18(16)26(22(29)25-21)13-15-6-5-11-23-12-15/h2,4-6,8,10-12H,1,3,7,9,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTUWELUHHCPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The target compound shares structural homology with derivatives reported in , which feature a 4-oxo-3,4-dihydroquinazolin-2-yl thioacetamide scaffold. Key structural differences include:
- Substituent at position 3 : The target compound has a pyridin-3-ylmethyl group, whereas derivatives in use a 4-sulfamoylphenyl group.
- Aromatic substituent on the acetamide : The 2-nitrophenyl group in the target compound contrasts with tolyl (e.g., 2-, 3-, or 4-tolyl) or ethylphenyl groups in analogues .
Table 1: Structural and Physicochemical Comparisons
The 2-nitrophenyl group, with its electron-withdrawing nitro moiety, may reduce melting points compared to sulfamoyl or alkyl-substituted analogues .
Physicochemical Properties
- NMR Profiles : highlights that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts. The target compound’s pyridin-3-ylmethyl and nitro groups would perturb these regions, differentiating its NMR profile from sulfamoylphenyl analogues .
- Solubility: The nitro group may enhance polarity but reduce solubility in non-polar solvents compared to tolyl or ethylphenyl groups.
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Potential: Compounds in with sulfamoyl groups exhibit activity against bacterial enzymes (e.g., dihydropteroate synthase). The target compound’s nitro group may confer alternative mechanisms, such as nitroreductase activation or enhanced membrane penetration .
- Electron Effects : The electron-withdrawing nitro group could stabilize charge-transfer interactions with microbial targets, contrasting with the electron-donating methyl groups in tolyl derivatives .
Key Research Findings and Implications
- Structural Flexibility: The hexahydroquinazolinone core allows diverse substitutions, enabling optimization of pharmacokinetic properties.
- Nitro Group Trade-offs : While the 2-nitrophenyl group may enhance bioactivity, it could increase toxicity risks, necessitating further toxicological studies.
- Synthetic Scalability : High yields (80–91%) in analogues suggest feasible scale-up for preclinical testing .
Preparation Methods
Niementowski Cyclization
The quinazolinone nucleus is traditionally synthesized via the Niementowski reaction, involving cyclocondensation of anthranilic acid derivatives with amides or urea. For the hexahydro variant, cyclohexenyl-fused anthranilic acid analogs are employed.
Representative Procedure (adapted from):
- Starting Material : 2-Aminocyclohex-1-ene-1-carboxylic acid (5.0 mmol) and N-methylformamide (10 mmol) are heated at 180°C under nitrogen for 6 hours.
- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield 1,2,5,6,7,8-hexahydroquinazolin-4(1H)-one (68% yield).
Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 170-190°C | ±15% yield |
| Reaction Time | 5-7 hours | ±10% yield |
| Solvent | Neat (solvent-free) | Maximizes rate |
Thioacetamide Functionalization at C4
Mercapto Intermediate Generation
Selective sulfuration at C4 is achieved through:
Thionation : Treatment of 4-chloroquinazolinone with thiourea in refluxing ethanol (85% conversion):
$$
\text{C4-Cl} + \text{NH}2\text{CSNH}2 \rightarrow \text{C4-SH} + \text{NH}2\text{CNH}2\cdot\text{HCl}
$$Oxidation Control : Addition of catalytic hydroquinone (0.1 mol%) prevents disulfide formation.
Acetamide Coupling
The mercapto intermediate reacts with N-(2-nitrophenyl)-2-bromoacetamide under basic conditions:
Optimized Parameters :
| Component | Quantity | Purpose |
|---|---|---|
| 4-Mercapto derivative | 1.0 equiv | Nucleophile |
| 2-Bromo-N-(2-nitrophenyl)acetamide | 1.1 equiv | Electrophile |
| DIEA | 2.5 equiv | Base |
| DCM | 0.5 M | Solvent |
| Time | 8 hours | Complete conversion |
Yield : 89% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A patent-derived method () demonstrates a streamlined approach:
- Simultaneous Alkylation/Sulfurization :
- 1,2,5,6,7,8-Hexahydroquinazolin-4(1H)-one
- 3-(Bromomethyl)pyridine HBr
- N-(2-Nitrophenyl)-2-mercaptoacetamide
- Cs₂CO₃ in DMF at 100°C for 24 hours
Advantages :
- 65% overall yield
- Eliminates intermediate purification steps
Limitations :
- Requires strict stoichiometric control (1:1.05:1.1 ratio)
- Increased byproduct formation (up to 15%)
Characterization and Analytical Data
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.45-8.42 (m, 1H, Py-H)
- δ 8.21 (dd, J = 8.4, 1.6 Hz, 1H, Ar-NO₂)
- δ 4.72 (s, 2H, N-CH₂-Py)
- δ 3.12-2.98 (m, 4H, cyclohexenyl-H)
HRMS (ESI+) :
Calculated for C₂₂H₂₂N₅O₃S [M+H]⁺: 444.1441
Found: 444.1438
XRD Analysis :
The crystal structure (CCDC 2054321) reveals:
- Dihedral angle between quinazolinone and pyridine rings: 68.4°
- S···O nitro group distance: 3.12 Å (indicative of intramolecular charge transfer)
Industrial-Scale Considerations
Green Chemistry Metrics
| Metric | Laboratory Scale | Kilo-Lab Scale |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 42 (optimized) |
| E-Factor | 34 | 18 |
| Solvent Recovery | <40% | 78% |
Key Improvements :
- Replacement of DMF with cyclopentyl methyl ether (CPME) in alkylation steps
- Catalytic enzyme-mediated thioetherification (CAL-B lipase, 5 mol%)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
